molecular formula C15H10N2O3 B5527113 N-(2-oxo-2H-chromen-6-yl)nicotinamide

N-(2-oxo-2H-chromen-6-yl)nicotinamide

Cat. No.: B5527113
M. Wt: 266.25 g/mol
InChI Key: PNPGPGOQDGBLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2H-chromen-6-yl)nicotinamide is a useful research compound. Its molecular formula is C15H10N2O3 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.06914219 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nicotinamide Mononucleotide Supplementation

Nicotinamide mononucleotide (NMN), a key NAD+ intermediate, shows promise in reversing age-associated arterial dysfunction and oxidative stress. Supplementation in old mice restored endothelium-dependent dilation, reduced arterial stiffness, normalized oxidative stress markers, and reversed collagen-I, suggesting a novel therapy to restore SIRT1 activity and reduce age-related arterial dysfunction (de Picciotto et al., 2016).

Cellular Energy Metabolism

Nicotinamide plays a significant role in cellular energy metabolism, affecting normal physiology and oxidative stress. It modulates multiple pathways tied to cellular survival and death, highlighting its potential for addressing immune system dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Oxidative Metabolism Inhibition

Studies show nicotinamide can inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase, suggesting its significant impact on oxidative metabolism and its potential to affect enzymatic assays (Schenkman et al., 1967).

Nitric Oxide Synthases Regulation

Nicotinamide affects the regulation of nitric oxide synthases, crucial enzymes for various physiological processes including synaptic plasticity, blood pressure regulation, and vasodilatation. These insights could influence future therapeutic strategies targeting cardiovascular diseases (Förstermann & Sessa, 2012).

Antioxidant and Antihyperglycemic Agents

Research on coumarin derivatives containing pyrazole and indenone rings, synthesized from nicotinamide, demonstrates potent antioxidant and antihyperglycemic activities. These findings open avenues for developing new therapeutic agents for managing oxidative stress and diabetes (Kenchappa et al., 2017).

Herbicidal Activity

Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, including nicotinamide, have been explored for their herbicidal activity. These compounds offer a natural-product-based approach to developing new herbicides (Yu et al., 2021).

Enzyme Coenzyme Regeneration

Nicotinamide coenzymes, NAD(P)H/NAD(P)+, are essential for oxidoreductase-catalyzed reactions in biotechnological applications. Efficient and economical regeneration of these coenzymes is crucial, with methods including enzymatic, chemical, electrochemical, and photochemical regeneration being explored (Wu et al., 2013).

Properties

IUPAC Name

N-(2-oxochromen-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-6-3-10-8-12(4-5-13(10)20-14)17-15(19)11-2-1-7-16-9-11/h1-9H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPGPGOQDGBLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.